
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine compound with a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid typically involves the chlorination of 6-methoxy-5-(methoxycarbonyl)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
化学反応の分析
Types of Reactions: 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or undergo hydrolysis to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Esterified products or hydrolyzed carboxylic acids .
科学的研究の応用
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
作用機序
The mechanism of action of 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its bioactive effects .
類似化合物との比較
6-Methoxy-5-(methoxycarbonyl)picolinic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-6-methoxypyridazine: Similar in structure but with a different nitrogen arrangement, leading to distinct chemical properties.
Picolinic acid: The parent compound with a simpler structure, used in various chemical and biological applications.
Uniqueness: 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid is unique due to the presence of both chlorine and methoxycarbonyl groups, which confer specific reactivity and potential bioactivity. Its structure allows for diverse chemical modifications and applications in various fields .
特性
分子式 |
C9H8ClNO5 |
|---|---|
分子量 |
245.61 g/mol |
IUPAC名 |
3-chloro-6-methoxy-5-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-4(9(14)16-2)3-5(10)6(11-7)8(12)13/h3H,1-2H3,(H,12,13) |
InChIキー |
DAXCXPJNPQDTAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1C(=O)OC)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

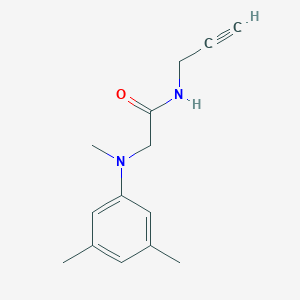
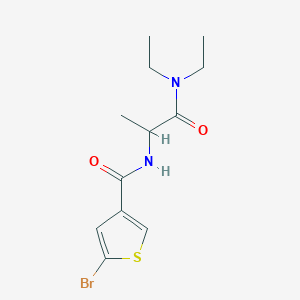
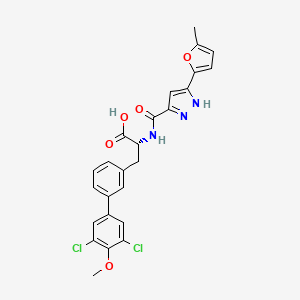
![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
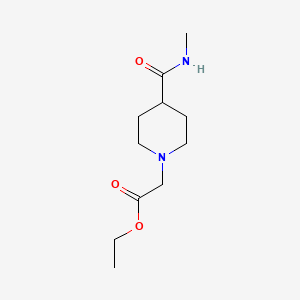
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
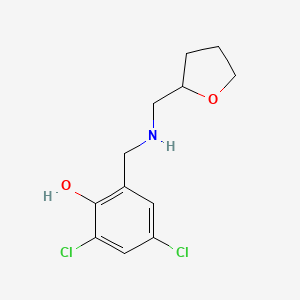
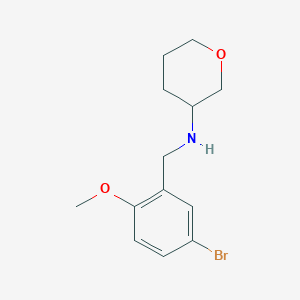

![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
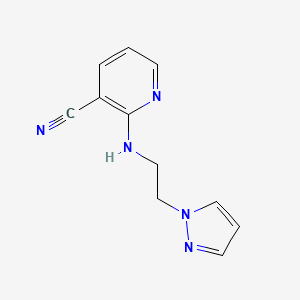
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
